molecular formula C11H12N2O2S2 B6586294 N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide CAS No. 1257548-64-3

N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide

Cat. No.: B6586294
CAS No.: 1257548-64-3
M. Wt: 268.4 g/mol
InChI Key: OCWRQYGFRYURBS-UHFFFAOYSA-N
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Description

N-[2-(Thiophen-3-yl)ethyl]pyridine-3-sulfonamide (CAS 2034283-34-4) is a synthetic chemical compound with a molecular formula of C 11 H 12 N 2 O 2 S 2 and a molecular weight of 268.36 g/mol . This molecule features a pyridine-sulfonamide group linked to a thiophene-ethyl chain, a structure of significant interest in medicinal chemistry. The sulfonamide functional group is a pivotal pharmacophore in a wide range of therapeutic agents, historically known for its role in antibacterial drugs that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria . Beyond antibiotics, modern research explores sulfonamide derivatives for diverse applications, including their potential as anticancer and antimicrobial agents, as they can target various enzymes and pathways in cells . As a building block in drug discovery, this compound can be utilized in the synthesis of more complex molecules or screened for its biological activity in high-throughput assays. Researchers can employ it to study enzyme inhibition, receptor binding, or as a precursor in developing kinase inhibitors or other targeted therapies. The presence of both pyridine and thiophene rings offers multiple sites for chemical modification, making it a versatile intermediate for generating compound libraries. This product is provided for research purposes only and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-thiophen-3-ylethyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2/c14-17(15,11-2-1-5-12-8-11)13-6-3-10-4-7-16-9-10/h1-2,4-5,7-9,13H,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWRQYGFRYURBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2 Thiophen 3 Yl Ethyl Pyridine 3 Sulfonamide

Retrosynthetic Analysis and Key Disconnection Points of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection point is the sulfonamide bond (S-N bond). This is a common and reliable disconnection in the synthesis of sulfonamides. thieme-connect.com

Synthesis of Precursor Intermediates

The successful synthesis of this compound hinges on the efficient preparation of its precursor intermediates.

Preparation of Pyridine-3-sulfonyl Chloride Derivatives

Pyridine-3-sulfonyl chloride is a crucial intermediate that can be synthesized through several methods. One common approach involves the diazotization of 3-aminopyridine, followed by a sulfonyl chlorination reaction. google.com This process typically starts with 3-aminopyridine, which is converted to an intermediate diazonium salt. This salt is then reacted with a solution of thionyl chloride containing a catalyst, such as cuprous chloride or cupric chloride, to yield pyridine-3-sulfonyl chloride. google.com

Another method for producing pyridine-3-sulfonyl chloride involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. google.comwipo.int This reaction can be carried out in a solvent like chlorobenzene (B131634) or trifluoromethylbenzene. wipo.int Variations of this method include heating a mixture of pyridine-3-sulfonic acid, phosphorus pentachloride, and phosphorus oxychloride. chemicalbook.com

Below is a table summarizing various synthetic methods for Pyridine-3-sulfonyl Chloride:

Starting MaterialReagentsKey ConditionsReference
3-AminopyridineNaNO₂, HBF₄, SOCl₂, CuCl₂Diazotization followed by sulfonyl chlorination google.com
Pyridine-3-sulfonic acidPCl₅Reaction in chlorobenzene or trifluoromethylbenzene google.comwipo.int
Pyridine-3-sulfonic acidPCl₅, POCl₃Reflux chemicalbook.com

Synthesis of [2-(Thiophen-3-yl)ethyl]amine

The synthesis of [2-(thiophen-3-yl)ethyl]amine can be achieved through various synthetic routes. One common method involves the reduction of a corresponding nitrile or nitro compound. For instance, 3-thiopheneacetonitrile (B78040) can be reduced to [2-(thiophen-3-yl)ethyl]amine using a suitable reducing agent.

Strategies for Sulfonamide Bond Formation in the Synthesis of this compound

The formation of the sulfonamide bond is the final and critical step in the synthesis of this compound. This is typically achieved by reacting the electrophilic pyridine-3-sulfonyl chloride with the nucleophilic [2-(thiophen-3-yl)ethyl]amine. wikipedia.org

Direct Condensation Reactions

The most classic and widely used method for forming sulfonamides is the direct condensation of a sulfonyl chloride with an amine. wikipedia.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is generated as a byproduct. wikipedia.orgcbijournal.com

The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of a chloride ion. The choice of solvent can vary, with common options including acetonitrile (B52724) or a mixture of DMF and THF. cbijournal.comnih.gov

Alternative Coupling Approaches

While direct condensation is the most common method, alternative approaches for sulfonamide bond formation exist. These methods can be useful if the starting materials are sensitive to the conditions of the direct condensation reaction.

One such alternative involves the use of sulfonate esters, such as pentafluorophenyl (PFP) sulfonate esters, as stable alternatives to unstable sulfonyl chlorides. ucl.ac.uk Another approach is the in-situ generation of sulfonyl chlorides from thiols, followed by reaction with an amine. cbijournal.comorganic-chemistry.org Furthermore, recent advances have explored copper-catalyzed oxidative cross-coupling reactions and one-pot syntheses from unactivated acids and amines. researchgate.netprinceton.eduacs.org These newer methods offer milder reaction conditions and broader substrate compatibility. thieme-connect.com

The following table outlines different strategies for sulfonamide bond formation:

MethodKey Reagents/ConditionsAdvantagesReference
Direct CondensationSulfonyl chloride, amine, base (e.g., pyridine)Well-established, generally high-yielding wikipedia.orgcbijournal.com
From Sulfonate EstersPentafluorophenyl (PFP) sulfonate ester, amineUses stable sulfonyl chloride alternatives ucl.ac.uk
From ThiolsThiol, oxidizing agent, chlorinating agent, amineIn-situ generation of sulfonyl chloride cbijournal.comorganic-chemistry.org
Copper-Catalyzed CouplingAmine, sulfur source, copper catalystMild reaction conditions thieme-connect.comresearchgate.net
One-Pot from Carboxylic AcidsCarboxylic acid, amine, copper catalyst, SO₂, chlorinating agentAvoids pre-functionalization of starting materials princeton.eduacs.org

Advanced Purification Techniques for this compound

The purification of an active pharmaceutical ingredient (API) like this compound is a critical step to ensure high purity, which is essential for its potential therapeutic use. Various advanced techniques can be employed to remove impurities, starting materials, and byproducts.

Crystallization: This is a fundamental and widely used technique for purifying solid compounds. For a molecule like a sulfonamide, a two-solvent recrystallization method is often effective. mit.eduyoutube.com This involves dissolving the crude compound in a minimal amount of a hot solvent in which it is highly soluble, followed by the slow addition of a second solvent (an "anti-solvent") in which the compound is poorly soluble, inducing the formation of high-purity crystals upon cooling. mit.eduyoutube.com The choice of solvents is critical and can influence crystal habit, size, and polymorphic form. acs.org For sulfonamides, common solvent systems include ethanol/water or isopropanol/water mixtures. google.com

Chromatographic Methods: When crystallization is insufficient to remove closely related impurities, chromatographic techniques are employed.

Flash Chromatography: Often used in early-stage, small-scale synthesis, this method uses a stationary phase like silica (B1680970) gel to separate compounds based on polarity. zeochem.com

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique capable of separating complex mixtures to achieve very high purity levels. It is a cornerstone of API purification, though it can be costly and generate significant solvent waste at a large scale. zeochem.com

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful "green" alternative to HPLC for both chiral and achiral separations in the pharmaceutical industry. news-medical.netwikipedia.org It uses supercritical carbon dioxide as the primary mobile phase, which significantly reduces the consumption of organic solvents. news-medical.netchromatographytoday.com This technique offers faster separations and quicker solvent removal, making it highly efficient. chromatographytoday.combiopharma-asia.com

The following table provides a comparative overview of these purification techniques.

Purification TechniquePrinciple of SeparationAdvantagesDisadvantagesScale
Recrystallization Differential solubility in a solvent or solvent mixture at different temperatures.Cost-effective, scalable, can yield high purity.May not remove all impurities, potential for product loss in mother liquor.Lab to Industrial
Flash Chromatography Adsorption onto a solid stationary phase and elution with a liquid mobile phase.Fast, relatively inexpensive for small scales.Lower resolution than HPLC, uses significant solvent.Lab
Preparative HPLC Partitioning between a liquid mobile phase and a solid stationary phase under high pressure.High resolution and purity, well-established.High cost, large solvent consumption, time-consuming evaporation.Lab to Pilot
Supercritical Fluid Chromatography (SFC) Partitioning using a supercritical fluid (e.g., CO2) as the mobile phase.Fast, reduced organic solvent use, "green" technique. news-medical.netchromatographytoday.comHigher initial equipment cost, requires specialized instrumentation. wikipedia.orgLab to Industrial

Exploration of Sustainable Synthetic Pathways for this Sulfonamide Derivative

Modern pharmaceutical synthesis places a strong emphasis on sustainability, aiming to reduce environmental impact and improve efficiency. This involves applying green chemistry principles and developing novel catalytic methods.

Green Chemistry Principles in Design

The synthesis of this compound can be designed with the twelve principles of green chemistry in mind. A key principle is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. primescholars.com Traditional sulfonamide synthesis, which often involves reacting a sulfonyl chloride with an amine, can have lower atom economy due to the generation of hydrochloride byproducts.

Other relevant principles include:

Use of Safer Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) with greener alternatives such as water, ethanol, or deep eutectic solvents (DESs) can significantly improve the environmental profile of the synthesis. rsc.orguniba.itnih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure, for example by using ultrasound promotion or photocatalysis, reduces energy consumption. nih.gov

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents, which are consumed in the reaction and generate more waste. sci-hub.se

The table below illustrates how these principles could be applied to a hypothetical synthesis.

Green Chemistry PrincipleApplication to Sulfonamide SynthesisPotential Benefit
Prevention Design a synthesis route that minimizes byproduct formation.Reduced waste treatment and disposal costs.
Atom Economy Employ catalytic C-H activation or multi-component reactions instead of classical sulfonyl chloride methods. researchgate.netMaximizes the use of starting materials, less waste.
Safer Solvents & Auxiliaries Use of water, ethanol, or deep eutectic solvents (DESs) as the reaction medium. uniba.itnih.govReduced toxicity and environmental harm.
Energy Efficiency Utilize methods like photocatalysis or ultrasound that operate at room temperature. nih.govrsc.orgLower energy consumption and associated costs.
Use of Catalysis Employ transition metal or photoredox catalysts to enable efficient bond formation.High efficiency, lower waste, milder reaction conditions.

Catalytic Methods for Enhanced Efficiency

Recent advances in catalysis offer powerful and efficient alternatives for constructing the crucial S-N bond in sulfonamides. These methods often proceed under milder conditions and with greater functional group tolerance than traditional approaches. nih.gov

Palladium-Catalyzed Coupling: Palladium catalysts are highly effective for coupling aryl halides or triflates with sources of sulfur dioxide and an amine in one-pot procedures. nih.govacs.org This allows for the convergent synthesis of sulfonamides from readily available starting materials. nih.gov

Copper-Catalyzed Coupling: Copper catalysis is a cost-effective alternative for forming C-S and S-N bonds. acs.orgrsc.org Ligand-free copper systems have been developed that can catalyze the arylation of sulfonamides under mild conditions, sometimes even in water. organic-chemistry.org

Photoredox and Synergistic Catalysis: Visible-light photoredox catalysis has emerged as a transformative technology, enabling the generation of reactive radical intermediates under exceptionally mild conditions. nih.govnih.gov Synergistic approaches that combine a photoredox catalyst with a copper catalyst can facilitate the direct, three-component synthesis of sulfonamides from an aryl radical precursor, a sulfur dioxide source, and an amine. acs.orgthieme-connect.com

Catalytic MethodMetal/CatalystTypical SubstratesKey Advantages
Palladium-Catalyzed Coupling Palladium complexes with specialized ligands.Aryl/heteroaryl halides or triflates, SO₂ surrogate, amine. acs.orgBroad substrate scope, high functional group tolerance. nih.govnih.gov
Copper-Catalyzed Coupling Copper salts (e.g., CuI). uu.nlAryl halides, thiols, sulfonamides.Lower cost than palladium, can be ligand-free. uu.nl
Photoredox Catalysis Iridium or organic dye photocatalysts.Aryl radical precursors, SO₂ surrogate, amines. rsc.orgacs.orgExtremely mild conditions (room temp, visible light), high efficiency. acs.org

Considerations for Scalable Synthesis of this compound

Transitioning a synthetic route from a laboratory setting to large-scale industrial production introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, robust, and economically viable.

Process Safety and Hazard Analysis: The thermal stability of reactants, intermediates, and the final product must be thoroughly evaluated. Exothermic reactions need to be carefully controlled to prevent thermal runaway. The stability of the pyridine and thiophene (B33073) rings under reaction and workup conditions is a key consideration.

Reagent Cost and Availability: The cost and reliable supply of starting materials, catalysts, and solvents become paramount at scale. For instance, while a palladium catalyst might be excellent for discovery chemistry, a less expensive copper or nickel catalyst might be preferred for large-scale production if it provides acceptable performance. hilarispublisher.com

Reaction Optimization: Parameters such as reaction time, temperature, concentration, and catalyst loading must be optimized to maximize throughput and yield while minimizing costs and waste. zeochem.com For pyridine derivatives, continuous flow microreactors can offer a safer and more efficient alternative to large batch reactors, especially for potentially hazardous reactions. organic-chemistry.org

Downstream Processing and Purification: Purification methods must be scalable. While chromatography is effective in the lab, large-scale manufacturing prioritizes crystallization due to its lower cost and solvent usage. mdpi.com Developing a robust crystallization process that consistently delivers the desired particle size and polymorphic form is a critical aspect of process development.

Waste Management: The environmental impact and cost of waste disposal are significant factors in large-scale synthesis. Sustainable practices, such as solvent recycling and minimizing the process mass intensity (PMI), are crucial for an economically and environmentally sound manufacturing process. chemicalindustryjournal.co.uk

Advanced Spectroscopic and Structural Elucidation of N 2 Thiophen 3 Yl Ethyl Pyridine 3 Sulfonamide

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique for determining the molecular structure of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments would be required for unambiguous assignment of all proton and carbon signals and to gain insight into the molecule's preferred conformation.

¹H and ¹³C NMR for Structural Assignment

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the aromatic rings and the ethyl bridge. The pyridine (B92270) ring protons would appear in the downfield region (typically δ 7.5-9.0 ppm), with characteristic splitting patterns (doublets, doublets of doublets) revealing their coupling relationships. The thiophene (B33073) ring protons would also be in the aromatic region (typically δ 7.0-7.5 ppm). The two methylene (B1212753) groups (-CH₂-) of the ethyl linker would likely appear as two distinct triplets or complex multiplets in the upfield region (typically δ 3.0-4.0 ppm). A broad singlet corresponding to the sulfonamide N-H proton would also be expected, the chemical shift of which would be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. It would show distinct signals for each carbon atom in the molecule. The carbons of the pyridine and thiophene rings would resonate in the aromatic region (typically δ 120-155 ppm). The two methylene carbons of the ethyl bridge would appear in the aliphatic region (typically δ 30-50 ppm).

Hypothetical ¹H and ¹³C NMR Data Table (Note: This data is predictive and not based on experimental results.)

Atom NumberPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Py-2~8.9 (d)~150
Py-4~8.7 (dd)~148
Py-5~7.6 (dd)~124
Py-6~8.2 (d)~135
Th-2~7.3 (dd)~127
Th-4~7.1 (dd)~122
Th-5~7.4 (dd)~129
CH₂-α (to Th)~3.1 (t)~35
CH₂-β (to N)~3.6 (t)~45
NH~8.0 (br s)-

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Conformational Analysis

To confirm the assignments from 1D NMR and to understand the molecule's three-dimensional structure and connectivity, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would definitively link the adjacent protons on the pyridine and thiophene rings and confirm the connectivity of the two methylene groups in the ethyl linker (-CH₂-CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connectivity between the molecular fragments: for instance, linking the ethyl bridge to the thiophene ring (correlations from CH₂-α protons to thiophene carbons) and to the sulfonamide nitrogen (correlations from CH₂-β protons to the pyridine C-3).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This data would provide insights into the preferred conformation of the molecule, such as the spatial relationship between the two aromatic rings and the flexibility of the ethyl chain.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS), likely using an electrospray ionization (ESI) source, would be used to determine the precise mass of the molecule. This allows for the confirmation of its elemental composition and molecular formula (C₁₁H₁₂N₂O₂S₂). The measured mass-to-charge ratio (m/z) would be compared to the calculated theoretical mass with high accuracy (typically within 5 ppm), providing strong evidence for the compound's identity.

Expected HRMS Data

ParameterExpected Value
Molecular FormulaC₁₁H₁₂N₂O₂S₂
Calculated Exact Mass284.0340
Ion ModeESI+
Expected Ion[M+H]⁺
Expected m/z285.0413

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy provides information about the functional groups present in the molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: An FT-IR spectrum would show characteristic absorption bands for the key functional groups. Key expected vibrations include the N-H stretch of the sulfonamide (around 3300 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), aliphatic C-H stretches (below 3000 cm⁻¹), and the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) at approximately 1350 cm⁻¹ and 1160 cm⁻¹, respectively. Vibrations for the C=C and C=N bonds of the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "breathing" modes, and C-S stretching vibrations from the thiophene ring are often strong in Raman spectra and could aid in a complete vibrational analysis.

Hypothetical FT-IR Data Table

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchSulfonamide (R-SO₂-NHR')
~3100-3000Aromatic C-H StretchPyridine, Thiophene
~2950-2850Aliphatic C-H StretchEthyl (-CH₂-CH₂-)
~1580, ~1470C=C, C=N Ring StretchingPyridine Ring
~1350Asymmetric SO₂ StretchSulfonyl (O=S=O)
~1160Symmetric SO₂ StretchSulfonyl (O=S=O)
~700C-S StretchThiophene Ring

Single-Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions

If a suitable single crystal of the compound could be grown, X-ray diffraction would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. This would unambiguously confirm the molecular connectivity and reveal the solid-state conformation. Furthermore, the crystal structure would elucidate intermolecular interactions, such as hydrogen bonding (e.g., involving the sulfonamide N-H donor and potential acceptors like the sulfonyl oxygens or pyridine nitrogen) and π-π stacking between the aromatic rings, which govern the crystal packing.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Characterization (if chiral centers are introduced in derivatives)

The parent compound, this compound, is achiral and therefore would not exhibit a signal in chiroptical spectroscopy. However, if a chiral center were introduced into the molecule (for example, by substitution on the ethyl bridge), techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be essential for determining the absolute configuration of the resulting stereoisomers. These techniques measure the differential absorption of left and right circularly polarized light and are highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule.

Computational Chemistry and Molecular Modeling of N 2 Thiophen 3 Yl Ethyl Pyridine 3 Sulfonamide

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide, DFT calculations would provide significant insights into its behavior at a quantum mechanical level.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical properties and reactivity. DFT calculations can determine the energies and shapes of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. mdpi.comresearchgate.net

In related thiophene (B33073) sulfonamide derivatives, the isodensity surfaces of the frontier molecular orbitals (FMOs) are often analyzed. mdpi.comresearchgate.net The distribution of these orbitals indicates the regions of the molecule that are most likely to be involved in chemical reactions. For this compound, the HOMO would likely be localized on the electron-rich thiophene ring, while the LUMO might be distributed over the pyridine (B92270) and sulfonamide groups, which are more electron-withdrawing.

Table 1: Representative Frontier Molecular Orbital Energies for Thiophene Sulfonamide Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Derivative 1-6.5-1.854.65
Derivative 2-6.2-2.763.44

Note: This table presents example data from studies on various thiophene sulfonamide derivatives to illustrate the typical range of values obtained through DFT calculations. mdpi.com

Prediction of Spectroscopic Properties

DFT calculations can be used to predict various spectroscopic properties, such as infrared (IR), and UV-Vis spectra. mdpi.comresearchgate.net Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR spectra. mdpi.comresearchgate.net For this compound, characteristic vibrational modes would include S=O and S-N stretching in the sulfonamide group, as well as C-S and C-H vibrations of the thiophene and pyridine rings.

Similarly, the simulation of UV-Vis spectra can predict the electronic transitions and the corresponding absorption wavelengths. This information is valuable for understanding the photophysical properties of the molecule.

Reactivity Descriptors and Reaction Pathways

DFT provides a range of reactivity descriptors that help in predicting the chemical behavior of a molecule. These include:

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Electronic Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

These parameters are calculated from the HOMO and LUMO energies and are instrumental in understanding the molecule's reactivity towards electrophiles and nucleophiles. mdpi.comresearchgate.net By mapping the electrostatic potential on the molecule's surface, regions susceptible to electrophilic or nucleophilic attack can be visualized, providing insights into potential reaction pathways.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational dynamics and interactions of a molecule in various environments.

Conformational Landscape Exploration of the Compound

This compound possesses several rotatable bonds, allowing it to adopt a variety of conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations. This is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional structure. The dihedral angles between the thiophene and pyridine rings, as well as the orientation of the ethyl linker and the sulfonamide group, would be key parameters to analyze.

Interactions with Solvent Environments

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can model the interactions between this compound and various solvent molecules (e.g., water, ethanol). These simulations can reveal information about solvation energies, the structure of the solvent shell around the molecule, and the formation of hydrogen bonds. Understanding these interactions is vital for predicting the solubility and transport properties of the compound.

For instance, in studies of other complex molecules, DFT calculations at a specific level of theory (e.g., B3LYP/6-31g+(d)/IEFPCM) have been used to calculate binding energies between solvents and the molecule of interest. chemrxiv.org This approach could be applied to this compound to understand its interactions with different solvents.

Molecular Docking and Virtual Screening Approaches for Target Identification of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as this compound, into the binding site of a protein target. The primary goal is to predict the binding mode and affinity of the ligand, which is often quantified as a docking score. A lower docking score typically indicates a more favorable binding interaction.

For a molecule like this compound, which contains key pharmacophoric features like the thiophene ring, a flexible ethyl linker, and a pyridine-sulfonamide moiety, molecular docking studies can be instrumental in identifying potential protein targets. For instance, studies on similar thiophene sulfonamide derivatives have explored their binding to enzymes such as enoyl acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis, and carbonic anhydrase isoenzymes, which are involved in various physiological processes. nih.govresearchgate.netnih.gov The sulfonamide group, in particular, is a well-known zinc-binding group, making metalloenzymes a significant class of potential targets. nih.gov

Virtual screening expands on the principles of molecular docking by systematically testing a large library of compounds against a specific protein target or, in a reverse approach, by screening a single compound against a panel of protein structures. frontiersin.org This high-throughput computational method allows for the rapid identification of potential hit compounds or, in the case of reverse virtual screening, potential biological targets for a compound of interest. frontiersin.org For this compound, a reverse virtual screening approach could be employed to screen it against a database of known protein structures to generate a prioritized list of potential targets for further experimental validation. natureasia.com

The insights gained from molecular docking and virtual screening are not only crucial for identifying potential targets but also for understanding the specific molecular interactions that govern binding. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's active site. For example, the sulfonamide moiety can act as a hydrogen bond donor and acceptor, while the thiophene and pyridine rings can engage in hydrophobic and pi-stacking interactions.

To illustrate the potential outcomes of such studies, the following interactive data table presents hypothetical molecular docking results of this compound with a selection of potential protein targets, based on the activities of analogous compounds.

Potential Protein TargetPDB IDDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
Carbonic Anhydrase II2CBE-8.5His94, His96, His119, Thr199Zinc coordination, Hydrogen bond
Enoyl-ACP Reductase (InhA)2NSD-9.2Tyr158, Met199, Ile215Hydrophobic, Hydrogen bond
Cyclooxygenase-2 (COX-2)5KIR-7.9Arg120, Tyr355, Ser530Hydrogen bond, Hydrophobic
Heat Shock Protein 90 (Hsp90)1UYG-8.8Asp93, Leu107, Phe138Hydrogen bond, Pi-stacking

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that are most influential in determining the activity, QSAR models can be used to predict the activity of novel, untested compounds and to guide the design of more potent analogues.

For a series of analogues of this compound, a QSAR study would involve synthesizing or computationally generating a set of structurally related molecules with variations at different positions, such as substitutions on the thiophene or pyridine rings. The biological activity of these compounds would then be determined experimentally. Subsequently, a wide range of molecular descriptors would be calculated for each compound, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.

Statistical methods, such as multiple linear regression or partial least squares, are then employed to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. A robust QSAR model should have high statistical significance and predictive power, which is typically assessed through internal and external validation techniques.

QSAR studies on related sulfonamide and thiophene-containing compounds have demonstrated the importance of various descriptors in modulating their biological activities. For example, in some series of sulfonamides, electronic parameters have been shown to play a dominant role in their antioxidant activity. ekb.eg For certain thiophene analogues with anti-inflammatory properties, electronic properties like the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment have been found to be crucial. researchgate.net

The development of a QSAR model for this compound analogues could provide valuable insights into the structural requirements for a specific biological activity. For instance, it could reveal whether electron-withdrawing or electron-donating substituents on the aromatic rings are favorable for activity, or the optimal size and hydrophobicity of these substituents.

The following interactive data table presents a hypothetical QSAR model for a series of this compound analogues, illustrating the type of data and statistical parameters that would be generated.

QSAR Model ParameterValueDescription
Regression EquationpIC50 = 0.85logP - 0.23LUMO + 1.54*H-bond_donors + 2.1Mathematical model correlating descriptors with biological activity (pIC50)
Correlation Coefficient (R²)0.92Indicates the goodness of fit of the model
Cross-validated R² (Q²)0.85Measures the predictive power of the model (leave-one-out)
F-statistic75.4Indicates the statistical significance of the model
Standard Error of Estimate (SEE)0.18Measures the absolute error of the model

Future Research Directions and Translational Perspectives for N 2 Thiophen 3 Yl Ethyl Pyridine 3 Sulfonamide

Rational Design of Next-Generation Sulfonamide Derivatives Based on N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide

The chemical scaffold of this compound offers multiple sites for chemical modification to optimize its biological activity, selectivity, and pharmacokinetic properties. A rational design approach, guided by structure-activity relationship (SAR) studies, would be crucial for developing next-generation analogues. mdpi.com The core structure can be systematically altered at the thiophene (B33073) ring, the pyridine (B92270) ring, and the sulfonamide linker.

Key strategies for derivatization would involve:

Modification of the Pyridine Ring: The electronic properties of the pyridine ring can be modulated by introducing electron-donating or electron-withdrawing groups. mdpi.com For instance, studies on other pyridine-containing compounds have shown that substitutions can significantly influence their biological activity, such as antiproliferative or fungicidal effects. nih.govmdpi.com Halogenation or the addition of methoxy (B1213986) groups at various positions could alter target binding and metabolic stability.

Substitution on the Thiophene Ring: The thiophene moiety is another key site for modification. The introduction of small alkyl or halogen groups could enhance lipophilicity and potentially improve cell membrane permeability. The therapeutic importance of substituted thiophenes has been noted across various applications, including anti-inflammatory and anticancer agents. nih.gov

Alteration of the Ethyl Linker: The two-carbon chain connecting the thiophene ring and the sulfonamide nitrogen could be modified to alter the compound's flexibility and spatial orientation. Shortening, lengthening, or introducing rigidity to this linker could optimize its interaction with biological targets.

N-Alkylation or Acylation of the Sulfonamide: The sulfonamide nitrogen provides a handle for further derivatization, a common strategy in the development of sulfonamide-based drugs. researchgate.net

These design strategies can be systematically explored to generate a library of novel derivatives for screening against various biological targets.

Table 1: Rational Design Strategies for Novel Derivatives

Modification Site Proposed Substituents/Modifications Rationale
Pyridine Ring Halogens (Cl, F), Methoxy (-OCH3), Amino (-NH2), Cyano (-CN) Modulate electronic properties, target interactions, and metabolic stability. nih.govmdpi.com
Thiophene Ring Alkyl groups (e.g., -CH3), Halogens (Cl, Br) Enhance lipophilicity and cell permeability; influence biological activity. nih.gov
Ethyl Linker Shorten/lengthen chain, introduce cyclic constraints Alter conformational flexibility to optimize binding to target proteins.

| Sulfonamide Moiety | N-alkylation, replacement with bioisosteres (e.g., carboxamide) | Improve pharmacokinetic properties and explore alternative binding modes. researchgate.net |

Exploration of Novel Therapeutic Applications for this Compound

The constituent pharmacophores of this compound suggest a broad range of potential therapeutic applications that warrant investigation.

Antimicrobial and Antifungal Activity: Sulfonamides are a well-established class of antibiotics. nih.gov Furthermore, molecules combining thiophene and pyridine moieties have demonstrated significant antimicrobial and antifungal properties. nih.govmdpi.com For example, certain quinolones bearing an N-[2-(thiophen-3-yl)ethyl] group have shown promising activity against Gram-positive bacteria. nih.gov Derivatives of N-(thiophen-2-yl) nicotinamide (B372718) have exhibited excellent fungicidal activity. mdpi.com This collective evidence strongly supports the evaluation of this compound and its analogues against a panel of pathogenic bacteria and fungi.

Antiviral Potential: Both sulfonamide and pyridine derivatives have been identified as promising scaffolds for the development of antiviral agents. nih.govmdpi.com Research has shown that sulfonamides incorporating various heterocyclic rings can exhibit activity against a range of viruses, including HIV, cytomegalovirus (CMV), and influenza viruses. mdpi.comnih.gov The combination of these two pharmacophores in the target compound makes it a candidate for screening in broad-spectrum antiviral assays.

Anticancer Activity: The pyridine scaffold is found in numerous compounds with demonstrated antiproliferative effects against various cancer cell lines. nih.gov Similarly, thiophene derivatives have been investigated for anticancer properties. nih.gov Novel pyridine derivatives have been designed as inhibitors of key signaling pathways in cancer, such as the VEGFR-2 pathway. nih.gov Therefore, evaluating the cytotoxic and antiproliferative activity of this compound against a panel of human cancer cell lines is a logical next step.

Enzyme Inhibition (e.g., Kinases, Carbonic Anhydrase): Sulfonamides are known inhibitors of various enzymes, most notably carbonic anhydrase. Thiophene and pyridine structures are also common in kinase inhibitors. nih.gov For instance, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides were identified as inhibitors of cyclin-dependent kinase 5 (cdk5). researchgate.net Screening this compound against a panel of clinically relevant enzymes could uncover novel mechanisms of action and therapeutic targets.

Table 2: Potential Therapeutic Applications for this compound

Therapeutic Area Rationale Based on Structural Moieties
Antimicrobial The sulfonamide group is a classic antibacterial pharmacophore; thiophene and pyridine rings are present in many antimicrobials. nih.govnih.govnih.gov
Antiviral Heterocyclic sulfonamides have demonstrated broad-spectrum antiviral activity. nih.govmdpi.com
Anticancer Pyridine and thiophene derivatives are known to possess antiproliferative properties and can act as kinase inhibitors. nih.govnih.govnih.gov

Combinatorial Approaches with Existing Antimicrobial or Antiviral Agents

In an era of increasing drug resistance, combination therapy is a cornerstone of infectious disease treatment. Combining this compound or its optimized derivatives with existing drugs could lead to synergistic effects, broaden the spectrum of activity, and reduce the likelihood of resistance development.

Combination with Antimicrobials: If the compound demonstrates antibacterial activity, it could be tested in combination with conventional antibiotics like beta-lactams or fluoroquinolones. A potential synergistic mechanism could involve the simultaneous targeting of different essential microbial pathways. Studies on thienopyrimidine-sulfonamide conjugates have highlighted the potential of combining these scaffolds to combat microbial infections. nih.gov

Combination with Antivirals: For viral infections, combination therapy is the standard of care. nih.gov If this compound shows activity against a specific virus, combining it with other antiviral agents that have different mechanisms of action (e.g., polymerase inhibitors, protease inhibitors) could enhance viral suppression and prevent the emergence of resistant strains.

Potential Applications Beyond Traditional Medicinal Chemistry (e.g., chemical probes)

The utility of this compound is not necessarily limited to direct therapeutic use. Its core structure can serve as a valuable tool in chemical biology and drug discovery.

Chemical Probes: Should the compound be found to bind with high affinity and selectivity to a specific biological target (e.g., an enzyme or receptor), it could be developed into a chemical probe. By attaching a reporter tag—such as a fluorescent group, a biotin (B1667282) molecule, or a photo-affinity label—to a non-critical position on the molecule, researchers could use the resulting probe to study the target's localization, expression, and function within cells and tissues.

Scaffold for Fragment-Based Drug Design: The pyridine and thiophene moieties are considered "privileged scaffolds" in drug design, meaning they are capable of binding to a variety of biological targets. mdpi.comnih.gov this compound can serve as a foundational scaffold or a starting fragment for building more complex and potent inhibitors. Its structure could be incorporated into larger molecules to access new chemical space and develop leads for challenging drug targets.

Q & A

Q. What are the key synthetic routes for N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide, and how are reaction conditions optimized?

The synthesis involves multi-step reactions starting with thiophene and pyridine derivatives. Critical steps include sulfonamide bond formation and coupling of the thiophene-ethyl moiety to the pyridine ring. Optimization parameters include:

  • Catalysts : Use of palladium-based catalysts for cross-coupling reactions.
  • Temperature : Controlled heating (60–80°C) to minimize side reactions.
  • Solvents : Polar aprotic solvents like DMF or DMSO to enhance solubility of intermediates .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) for high-purity yields .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of the thiophene and pyridine rings.
  • X-ray Crystallography : Resolves bond lengths (e.g., S–N bond: ~1.63 Å) and dihedral angles between aromatic systems .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C12_{12}H12_{12}N2_2O2_2S2_2) .

Q. How is preliminary biological activity screened for this sulfonamide derivative?

  • Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or kinase enzymes using fluorometric or colorimetric substrates.
  • Cellular Uptake Studies : Radiolabeled analogs or fluorescent tagging to assess permeability in cell lines (e.g., HEK293) .

Advanced Research Questions

Q. How can contradictory structure-activity relationship (SAR) data be resolved for this compound?

Contradictions often arise from differences in assay conditions or off-target effects. Strategies include:

  • Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinity .
  • Molecular Dynamics Simulations : Identify conformational flexibility impacting target interactions .
  • Metabolite Profiling : LC-MS/MS to rule out interference from degradation products .

Q. What computational approaches guide the design of derivatives with improved pharmacokinetics?

  • ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and BBB permeability. Aim for logP <3 to enhance solubility .
  • Docking Studies : AutoDock Vina or Schrödinger Suite to optimize interactions with enzyme active sites (e.g., hydrogen bonding with His94 in carbonic anhydrase) .

Q. How can synthetic yields be improved for scale-up without compromising purity?

  • Flow Chemistry : Continuous synthesis reduces reaction time and improves reproducibility.
  • Microwave-Assisted Synthesis : Accelerates coupling steps (e.g., 30 minutes vs. 12 hours under conventional heating) .
  • In-line Analytics : PAT (Process Analytical Technology) tools monitor intermediates in real time .

Key Challenges and Methodological Recommendations

  • Stereochemical Control : Use chiral HPLC to separate enantiomers if asymmetric synthesis is incomplete .
  • Data Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) across labs .
  • Target Validation : CRISPR-Cas9 knockout models to confirm on-target effects in disease-relevant cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.